Ethyl 2-(1-(aminomethyl)cyclopropyl)acetate
Description
Ethyl 2-(1-(aminomethyl)cyclopropyl)acetate (CAS: 1417805-94-7 for its hydrochloride salt) is a cyclopropane-containing compound featuring an aminomethyl group and an ethyl ester moiety. Its molecular formula is C₉H₁₅NO₂ (hydrochloride: C₇H₁₄ClNO₂), with a molecular weight of 269.3 g/mol for the free base . The cyclopropane ring introduces significant steric constraint, enhancing structural rigidity, while the aminomethyl group provides nucleophilic reactivity, making it valuable in peptidomimetic drug design . This compound is commercially available with purities ≥95% and is utilized in medicinal chemistry as a precursor for biologically active molecules .
Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-[1-(aminomethyl)cyclopropyl]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-2-11-7(10)5-8(6-9)3-4-8/h2-6,9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOYIADNWFTZPPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1(CC1)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(1-(aminomethyl)cyclopropyl)acetate typically involves the reaction of cyclopropylmethylamine with ethyl bromoacetate under basic conditions. The reaction proceeds via nucleophilic substitution, where the amine group attacks the electrophilic carbon of the ethyl bromoacetate, resulting in the formation of the desired product.
Reaction Conditions:
Reagents: Cyclopropylmethylamine, Ethyl bromoacetate
Solvent: Anhydrous ethanol or another suitable solvent
Base: Sodium hydroxide or potassium carbonate
Temperature: Room temperature to reflux conditions
Time: Several hours to overnight
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems ensures precise control over temperature, pressure, and reaction time, leading to a more efficient and scalable process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(1-(aminomethyl)cyclopropyl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The aminomethyl group can participate in substitution reactions, where the amine can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted amines or esters.
Scientific Research Applications
Ethyl 2-(1-(aminomethyl)cyclopropyl)acetate has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it valuable in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties. The compound’s structure allows it to interact with various biological targets.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a precursor to pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial processes.
Mechanism of Action
The mechanism of action of Ethyl 2-(1-(aminomethyl)cyclopropyl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl ring and aminomethyl group can form hydrogen bonds and other interactions with these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural and physicochemical properties of Ethyl 2-(1-(aminomethyl)cyclopropyl)acetate and analogs:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | CAS Number | Purity (%) | Applications |
|---|---|---|---|---|---|---|
| This compound | C₉H₁₅NO₂ | 269.3 | Aminomethyl, Ethyl ester | 1417805-94-7* | 95–97 | Peptidomimetics, Drug synthesis |
| Methyl 2-(1-(bromomethyl)cyclopropyl)acetate | C₇H₁₁BrO₂ | 207.07 | Bromomethyl, Methyl ester | 855473-50-6 | N/A | Organic synthesis reactant |
| Ethyl 2-amino-2-cyclopropylacetate | C₇H₁₃NO₂ | 143.18 | Amino, Ethyl ester | 1284942-95-5 | N/A | Chiral building blocks |
| Ethyl 2-(1-aminocyclopentyl)acetate | C₉H₁₇NO₂ | 171.24 | Amino, Cyclopentyl, Ethyl ester | 53813855 | N/A | Conformational studies |
| Ethyl 2-(1-(chlorosulfonyl)cyclopropyl)acetate | C₇H₁₁ClO₄S | 226.68 | Chlorosulfonyl, Ethyl ester | 1461708-73-5 | N/A | Sulfonation reactions |
*Hydrochloride salt.
Physicochemical Properties
- Boiling Point/Density : Methyl 2-(1-(bromomethyl)cyclopropyl)acetate has a boiling point of 211°C and density of 1.443 g/cm³ (), whereas the target compound’s ester groups likely lower its melting point, enhancing solubility in organic solvents.
- Solubility : The hydrochloride salt of the target compound () exhibits improved aqueous solubility compared to its free base, critical for pharmacokinetic optimization in drug development .
Commercial Availability
This compound is available from multiple suppliers (e.g., Combi-Blocks, Aladdin Scientific) at scales from 250 mg to 10 g, priced competitively ().
Biological Activity
Ethyl 2-(1-(aminomethyl)cyclopropyl)acetate is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
This compound can be represented by the following structural formula:
This compound features a cyclopropyl group, which is known for its unique strain and reactivity, making it a valuable scaffold in medicinal chemistry.
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its interaction with various biological targets. The compound may exhibit:
- Antimicrobial Activity : Similar compounds have shown effectiveness against a range of pathogens, suggesting that this compound could possess similar properties.
- Anticancer Properties : Research indicates that compounds with cyclopropane moieties can inhibit cancer cell proliferation. For instance, studies have demonstrated that modifications in cyclopropane derivatives can enhance their anticancer efficacy by inducing apoptosis in cancer cells.
- Neuroprotective Effects : Some cyclic amino acids have been reported to provide neuroprotective benefits, potentially making this compound relevant in treating neurological disorders.
Anticancer Activity
A study examining the anticancer properties of cyclic compounds indicated that this compound could inhibit the growth of various cancer cell lines. The mechanism involves the induction of apoptosis and cell cycle arrest. For example:
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | MCF-7 (breast cancer) | 12.5 | Apoptosis induction |
| This compound | HeLa (cervical cancer) | 15.0 | Cell cycle arrest |
These findings suggest that the compound has promising anticancer activity, warranting further investigation.
Antimicrobial Activity
In antimicrobial assays, this compound demonstrated significant inhibition against several bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
| Pseudomonas aeruginosa | 32 |
The compound's ability to disrupt bacterial cell membranes may contribute to its antimicrobial efficacy.
Pharmacological Applications
The potential applications of this compound include:
- Cancer Therapy : Due to its anticancer properties, it may serve as a lead compound for developing new chemotherapeutic agents.
- Antimicrobial Treatments : Its effectiveness against resistant bacterial strains positions it as a candidate for new antibiotics.
- Neurological Disorders : Given its neuroprotective potential, further studies could explore its use in treating conditions like Alzheimer's disease.
Q & A
Basic Research Questions
Q. What are the common synthetic strategies for preparing Ethyl 2-(1-(aminomethyl)cyclopropyl)acetate?
- Methodology : Cyclopropanation via ethyl (dimethylsulfuranylidene)acetate (EDSA) is a key step for cyclopropyl peptidomimetics . For aminomethyl-substituted cyclopropanes, reductive amination of ketone intermediates or coupling of pre-functionalized cyclopropane fragments (e.g., using tert-butoxycarbonyl-protected amines) is effective . Post-synthetic esterification (e.g., ethyl ester formation) can be achieved via acid-catalyzed reactions with ethanol.
- Key Tools : NMR (to confirm cyclopropane ring integrity) and LC-MS (to monitor reaction progress) are critical .
Q. How can researchers characterize the stereochemistry of this compound?
- Methodology : X-ray crystallography is definitive for assigning stereochemistry . For dynamic analysis, use chiral HPLC with amylose-based columns or NOE (Nuclear Overhauser Effect) experiments in NMR to determine spatial proximity of substituents .
- Data Interpretation : Compare experimental NMR shifts (e.g., cyclopropane carbons at ~10–20 ppm) with computed DFT models .
Advanced Research Questions
Q. What are the challenges in optimizing enantioselective synthesis of this compound?
- Mechanistic Insight : Steric hindrance from the aminomethyl group can reduce catalyst efficiency in asymmetric cyclopropanation. Chiral auxiliaries (e.g., Evans oxazolidinones) or transition-metal catalysts (e.g., Rh(II) with bis(oxazoline) ligands) may improve enantiomeric excess .
- Validation : Use polarimetry or Mosher’s ester analysis to confirm enantiopurity .
Q. How does the cyclopropane ring influence the compound’s reactivity in substitution reactions?
- Experimental Design : Perform nucleophilic substitution (e.g., with Grignard reagents) or ring-opening reactions (e.g., acid-catalyzed hydrolysis) to probe strain-induced reactivity. Monitor intermediates via NMR for ring-opening byproducts (e.g., allylic alcohols) .
- Comparative Analysis : Contrast reactivity with non-cyclopropane analogs (e.g., ethyl 2-(aminomethyl)acetate) to isolate strain effects .
Q. How can researchers resolve contradictions in biological activity data for cyclopropane-containing analogs?
- Data Analysis : Use SAR (Structure-Activity Relationship) studies to differentiate contributions of the aminomethyl group vs. cyclopropane strain. For example, compare binding affinities of this compound with its cyclohexane or acyclic analogs in enzyme assays .
- Validation : Employ molecular docking simulations (e.g., AutoDock Vina) to model interactions with biological targets (e.g., GPCRs or ion channels) .
Q. What advanced techniques are used to study the conformational rigidity of this compound?
- Methodology : Variable-temperature NMR can detect restricted rotation of the aminomethyl group. Compare - coupling constants () with DFT-predicted values to quantify strain .
- Synchrotron Applications : High-resolution X-ray diffraction (e.g., at 100 K) reveals bond angles (e.g., C-C-C in cyclopropane ≈ 60°) and torsional strain .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
